molecular formula C5H7ClN2 B14893392 2-(3-Chloroazetidin-3-yl)acetonitrile

2-(3-Chloroazetidin-3-yl)acetonitrile

Cat. No.: B14893392
M. Wt: 130.57 g/mol
InChI Key: OWUOCZAVKOGUAG-UHFFFAOYSA-N
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Description

2-(3-Chloroazetidin-3-yl)acetonitrile ( 1379377-27-1) is a valuable chemical building block in organic synthesis and medicinal chemistry research. This compound features the azetidine ring, a strained four-membered nitrogen heterocycle that is of high interest in modern drug design for its role in improving the physicochemical and metabolic properties of drug candidates . The molecular formula of this nitrile derivative is C 5 H 7 ClN 2 , and it has a molecular weight of 130.58 . Its primary research application is as a versatile synthetic intermediate. The reactive chloro and cyano (nitrile) groups on the azetidine core allow for further functionalization through various reactions, making it a crucial precursor for constructing more complex molecules. This compound is particularly significant in the synthesis of pharmaceutical ingredients. It serves as a key intermediate in patented processes for the preparation of advanced drug candidates, such as the active pharmaceutical ingredient Baricitinib . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the relevant safety data sheet (SDS) prior to use and handle this material in a appropriately controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7ClN2

Molecular Weight

130.57 g/mol

IUPAC Name

2-(3-chloroazetidin-3-yl)acetonitrile

InChI

InChI=1S/C5H7ClN2/c6-5(1-2-7)3-8-4-5/h8H,1,3-4H2

InChI Key

OWUOCZAVKOGUAG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CC#N)Cl

Origin of Product

United States

Reaction Mechanisms and Intrinsic Reactivity Profile of 2 3 Chloroazetidin 3 Yl Acetonitrile

Ring-Opening Reactions of Azetidine (B1206935) Systems

Azetidines, as four-membered nitrogen-containing heterocycles, possess significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a primary driver of their reactivity, making them susceptible to ring-opening reactions under various conditions. rsc.orgresearchwithrutgers.comrsc.orgresearchgate.net While more stable than their three-membered aziridine (B145994) counterparts, the strain in azetidines is sufficient to facilitate unique chemical transformations. rsc.orgresearchwithrutgers.comrsc.orgresearchgate.net

Nucleophilic Ring Opening Reactions of Azetidines

The azetidine ring can undergo nucleophilic attack, leading to ring cleavage. This process is a key transformation for this class of compounds. The reaction is typically initiated by the attack of a nucleophile on one of the ring's carbon atoms. In the case of 2-(3-Chloroazetidin-3-yl)acetonitrile, the presence of the electron-withdrawing chloro and acetonitrile (B52724) groups at the C3 position is expected to influence the regioselectivity of the nucleophilic attack.

Transition metal catalysts, including iridium, rhodium, copper, palladium, nickel, zirconium, iron, ruthenium, and platinum, have been employed to facilitate the asymmetric ring-opening of related oxabicyclic alkenes, suggesting their potential applicability to azetidine systems. nih.gov These reactions often proceed with high yields and enantioselectivities, providing access to chiral molecules. nih.gov

Strain-Induced Reactivity and Ring-Opening Processes

The considerable ring strain of azetidines is a fundamental aspect of their chemical behavior. rsc.orgresearchwithrutgers.comrsc.orgresearchgate.net This strain can be released through ring-opening reactions, which are thermodynamically favorable processes. rsc.org The activation of the N–C sigma bond is a critical step in these transformations. While less reactive than aziridines, recent research has demonstrated various methods to promote N–C bond cleavage in azetidines, expanding their synthetic utility. rsc.org The reactivity of the azetidine ring is intermediate between that of the highly strained and reactive aziridines and the more stable and unreactive five-membered pyrrolidines. rsc.org

Factors that can influence strain-induced ring-opening include the nature of the substituents on the ring and the reaction conditions. For instance, electron-withdrawing groups can activate the ring towards nucleophilic attack, facilitating cleavage. researchgate.net

Cycloaddition Reactions Involving Azetidine Nitriles

The nitrile functionality and the azetidine ring can both participate in cycloaddition reactions, offering pathways to more complex molecular architectures.

[4+2] Cycloaddition Pathways with Nitriles

Nitriles can act as dienophiles in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In the context of this compound, the nitrile group could potentially react with a suitable diene. More commonly, the heterocyclic ring itself or a substituent can act as the diene component. For example, N-tosylazetidines have been shown to act as formal 1,4-dipoles in [4+2] cycloadditions with nitriles, leading to the formation of tetrahydropyrimidine (B8763341) derivatives. researchgate.net Intramolecular Diels-Alder reactions of pyridazinecarbonitriles bearing alkyne side chains have also been reported to yield fused benzonitriles. mdpi.comresearchgate.net

[3+2] Cycloaddition Reactions of Azetidine Nitrones

The azetidine ring can be a scaffold for generating 1,3-dipoles, such as nitrones, which are valuable intermediates in [3+2] cycloaddition reactions. acs.org Azetidine nitrones can be synthesized and subsequently reacted with dipolarophiles like alkenes or alkynes to form isoxazolidine-fused azetidines. acs.orgorganicreactions.orgwikipedia.org This type of reaction is a powerful tool for constructing complex heterocyclic systems. organicreactions.org The synthesis of azetidine nitrones can be challenging due to the inherent ring strain, but methods have been developed to achieve this transformation. acs.org Once formed, these nitrones readily participate in [3+2] cycloadditions. acs.org

Chemical Transformations of the Nitrile Functional Group

The nitrile group in this compound is a versatile functional group that can undergo a variety of chemical transformations. libretexts.orgchemistrysteps.comlibretexts.org These reactions provide a means to further elaborate the molecular structure.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.orgchemistrysteps.comlibretexts.org This reaction proceeds through an intermediate amide. chemistrysteps.comlibretexts.org

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.comlibretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.orgchemistrysteps.com

Addition of Organometallic Reagents: Grignard reagents and organolithium reagents can add to the nitrile group to form ketones after an aqueous workup. libretexts.orgchemistrysteps.comlibretexts.org The reaction proceeds through an intermediate imine anion. libretexts.orgchemistrysteps.comlibretexts.org

The reactivity of the nitrile group can be influenced by the presence of the adjacent azetidine ring and the chloro substituent.

Interactive Data Table: Summary of Potential Reactions

Reaction TypeFunctional Group InvolvedPotential ReagentsPotential Product(s)
Nucleophilic Ring OpeningAzetidine RingVarious Nucleophiles (e.g., amines, thiols, organometallics)Acyclic amino compounds
[4+2] CycloadditionNitrile Group / Azetidine DerivativeDienes / NitrilesFused heterocyclic systems
[3+2] CycloadditionAzetidine-derived NitroneAlkenes, AlkynesIsoxazolidine-fused azetidines
HydrolysisNitrile GroupH₃O⁺ or OH⁻/H₂O2-(3-Chloroazetidin-3-yl)acetic acid
ReductionNitrile GroupLiAlH₄, then H₂O2-(3-Chloroazetidin-3-yl)ethanamine
Grignard ReactionNitrile GroupR-MgBr, then H₂O1-(3-Chloroazetidin-3-yl)alkan-2-one

Hydrolysis and Derivative Formation (e.g., amides, carboxylic acids)

The nitrile group (C≡N) of this compound is susceptible to hydrolysis, a chemical process that involves the reaction with water to form either an amide or a carboxylic acid, depending on the reaction conditions. libretexts.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile is protonated, which increases the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. Further heating in the presence of acid can lead to the hydrolysis of the amide to a carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Reaction Scheme: Acid-Catalyzed Hydrolysis

StepReactantsProductsConditions
1This compound + H₃O⁺Protonated NitrileDilute Acid
2Protonated Nitrile + H₂OImidic Acid IntermediateHeat
3Imidic Acid Intermediate2-(3-Chloroazetidin-3-yl)acetamideTautomerization
42-(3-Chloroazetidin-3-yl)acetamide + H₃O⁺2-(3-Chloroazetidin-3-yl)acetic acid + NH₄⁺Prolonged Heating

Alkaline-Catalyzed Hydrolysis:

In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. This results in the formation of a hydroxy imine intermediate, which rearranges to an amide. Similar to acid hydrolysis, the amide can be further hydrolyzed to a carboxylate salt upon extended reaction times or with stronger basic conditions. libretexts.org The free carboxylic acid can then be obtained by acidification of the reaction mixture. libretexts.org

Reaction Scheme: Alkaline-Catalyzed Hydrolysis

StepReactantsProductsConditions
1This compound + OH⁻Hydroxy Imine IntermediateStrong Base
2Hydroxy Imine Intermediate + H₂O2-(3-Chloroazetidin-3-yl)acetamide + OH⁻Heat
32-(3-Chloroazetidin-3-yl)acetamide + OH⁻2-(3-Chloroazetidin-3-yl)acetate + NH₃Prolonged Heating
42-(3-Chloroazetidin-3-yl)acetate + H₃O⁺2-(3-Chloroazetidin-3-yl)acetic acid + H₂OAcidification

The synthesis of amides from nitriles can also be achieved under more controlled conditions to prevent the over-hydrolysis to the carboxylic acid. researchgate.net Various methods for the direct conversion of carboxylic acids, which can be derived from the hydrolysis of the nitrile, into amides are also well-established, often employing coupling reagents to facilitate the reaction. nih.govfishersci.fi

Radical-Mediated Transformations of the Nitrile Moiety

The nitrile group can also participate in radical reactions. The cyanomethyl group (-CH₂CN) can be a source of the cyanomethyl radical (•CH₂CN) under radical-initiating conditions. acs.org This radical can then undergo a variety of transformations, including addition to unsaturated systems. acs.org

Radical-mediated reactions involving nitriles often require an initiating agent, such as a peroxide or a photocatalyst, to generate the initial radical species. acs.org The stability of the cyanomethyl radical is influenced by the electron-withdrawing nature of the cyano group.

Potential Radical Reactions:

Addition to Alkenes and Alkynes: The cyanomethyl radical derived from this compound could add to double or triple bonds, leading to the formation of new carbon-carbon bonds and more complex molecular structures. acs.org

Cyanomethylation: In some instances, the entire cyanomethyl group can be transferred to another molecule in a process known as cyanomethylation. nih.gov

The specific outcomes of radical reactions involving this compound would depend on the reaction conditions and the other reactants present. The presence of the chloroazetidine ring may also influence the reactivity and stability of any radical intermediates formed.

Reactivity at the Chloroazetidine Moiety

The chloroazetidine portion of the molecule is another key site for chemical reactivity, primarily centered around the carbon atom bearing the chlorine atom and the strained four-membered ring.

Nucleophilic Substitution at the Chlorine-Substituted Carbon

The carbon atom attached to the chlorine is electrophilic and thus susceptible to nucleophilic attack. This can lead to the displacement of the chloride ion, which is a good leaving group, in a nucleophilic substitution reaction. organic-chemistry.org The mechanism of this substitution can be either Sₙ1 or Sₙ2, depending on the nature of the nucleophile, the solvent, and the stability of potential carbocation intermediates. masterorganicchemistry.comyoutube.com

Sₙ2 Mechanism: A strong nucleophile would likely favor an Sₙ2 pathway, involving a backside attack on the carbon-chlorine bond. This would lead to an inversion of stereochemistry if the carbon were chiral. organic-chemistry.org

Sₙ1 Mechanism: A weaker nucleophile and a polar protic solvent could favor an Sₙ1 mechanism. This would involve the initial departure of the chloride ion to form a tertiary carbocation, which would then be attacked by the nucleophile. masterorganicchemistry.com The stability of the resulting carbocation on the azetidine ring would be a crucial factor in this pathway.

Potential Nucleophiles and Products:

NucleophileProduct
Hydroxide (OH⁻)2-(3-Hydroxyazetidin-3-yl)acetonitrile
Alkoxides (RO⁻)2-(3-Alkoxyazetidin-3-yl)acetonitrile
Amines (RNH₂)2-(3-Aminoazetidin-3-yl)acetonitrile derivatives
Thiols (RSH)2-(3-Thioazetidin-3-yl)acetonitrile derivatives

Elimination Reactions within the Azetidine Ring

The strained nature of the four-membered azetidine ring makes it susceptible to ring-opening reactions. rsc.orgresearchgate.net In the context of this compound, elimination reactions could potentially lead to the formation of an unsaturated, ring-opened product or an azetine derivative.

β-Elimination: If a proton on a carbon adjacent to the chlorine-bearing carbon is sufficiently acidic, a strong base could induce a β-elimination reaction. This would result in the formation of a double bond within the ring, yielding an azetine derivative. However, the ring strain in the resulting azetine would be significant.

Ring-Opening Elimination: A more likely scenario could involve a concerted or stepwise process where the departure of the chloride ion is accompanied by the cleavage of one of the C-N or C-C bonds of the azetidine ring to relieve ring strain. This type of fragmentation is a known pathway for strained ring systems. The exact nature of the product would depend on which bond is cleaved and the reaction conditions.

The propensity for elimination versus substitution is a competitive process and is influenced by factors such as the strength and steric bulk of the base/nucleophile and the reaction temperature.

Advanced Spectroscopic Characterization Techniques for Azetidine Nitrile Compounds

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in 2-(3-Chloroazetidin-3-yl)acetonitrile can be established.

In the ¹H NMR spectrum, the azetidine (B1206935) ring protons at the C2 and C4 positions are chemically equivalent due to the molecule's symmetry. These protons would be expected to appear as a single signal, likely a singlet or a narrow multiplet, in the region of 3.5-4.5 ppm. The two protons of the methylene (B1212753) group (-CH₂CN) are also equivalent and would typically present as a singlet, expected to resonate further downfield, possibly in the 2.8-3.5 ppm range, due to the electron-withdrawing effects of the adjacent nitrile group and the azetidine ring. The presence of an N-H proton on the azetidine ring would give rise to a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The quaternary carbon atom at the C3 position, bonded to both the chlorine atom and the cyanomethyl group, would appear at a characteristic downfield shift, estimated to be in the 60-75 ppm range. The equivalent C2 and C4 carbons of the azetidine ring are expected to resonate around 45-55 ppm. The methylene carbon of the acetonitrile (B52724) moiety would likely appear in the 20-30 ppm range, while the nitrile carbon (C≡N) would have a characteristic signal in the 115-125 ppm region. researchgate.netrsc.org

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H~3.5 - 4.5sAzetidine ring CH₂ (4H, C2-H, C4-H)
¹H~2.8 - 3.5sMethylene CH₂ (2H, -CH₂CN)
¹³C~115 - 125sNitrile (C≡N)
¹³C~60 - 75sQuaternary Azetidine Carbon (C-Cl)
¹³C~45 - 55tAzetidine Ring (C2, C4)
¹³C~20 - 30tMethylene Carbon (-CH₂CN)

Molecular Mass and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition (C₅H₇ClN₂).

Upon electron ionization (EI), the molecule would form a molecular ion (M⁺•). A key diagnostic feature in the mass spectrum would be the isotopic pattern of chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes would result in two peaks for the molecular ion, [M]⁺• and [M+2]⁺•, with a characteristic intensity ratio of approximately 3:1.

The fragmentation of the molecular ion is governed by the relative stability of the resulting fragments. For this compound, several fragmentation pathways are predictable:

Alpha-Cleavage: As is characteristic for aliphatic amines, cleavage of the bonds adjacent to the nitrogen atom is a dominant fragmentation pathway. libretexts.org This could involve the cleavage of the C2-C3 or C3-C4 bonds within the ring, leading to ring-opening.

Loss of Chlorine: The molecule can lose a chlorine radical (•Cl) to form a cation at [M-35]⁺.

Loss of Cyanomethyl Radical: Cleavage of the C3-CH₂CN bond would result in the loss of a •CH₂CN radical, yielding a stable azetidinyl cation.

Ring Fragmentation: The strained four-membered ring can undergo various cleavages, for example, leading to the loss of ethene (C₂H₄) or other small neutral molecules. chemguide.co.uklibretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IonPossible Origin
130/132[C₅H₇ClN₂]⁺•Molecular Ion (M⁺•)
95[C₅H₇N₂]⁺Loss of •Cl
90/92[C₄H₅ClN]⁺•Loss of •CH₂CN
55[C₃H₅N]⁺•Ring fragmentation products

Absolute Configuration Determination through X-Ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. It provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry. ed.ac.uknih.gov

For a chiral molecule, X-ray crystallography using anomalous dispersion can determine its absolute configuration. nih.govmit.edu However, this compound is an achiral molecule, as it possesses a plane of symmetry passing through the nitrogen, C3, chlorine, and the methylene carbon. Therefore, the concept of absolute configuration does not apply.

Nevertheless, should a suitable single crystal of the compound be obtained, X-ray diffraction analysis would be invaluable for confirming its structural connectivity and providing detailed geometric parameters. This analysis would precisely define the puckering of the four-membered azetidine ring, which is typically not perfectly planar. Furthermore, it would reveal how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonds involving the N-H group and the nitrogen of the nitrile, which dictate the solid-state properties of the material.

Table 3: Typical Bond Lengths and Angles for Related Structural Motifs

ParameterTypical ValueStructural Motif
Bond Length (C-N)1.47 - 1.49 ÅAzetidine Ring
Bond Length (C-C)1.53 - 1.55 ÅAzetidine Ring
Bond Length (C-Cl)1.76 - 1.80 ÅAlkyl Chloride
Bond Length (C≡N)1.14 - 1.16 ÅNitrile
Bond Angle (C-N-C)~90°Azetidine Ring
Bond Angle (C-C-C)~88°Azetidine Ring

Chromatographic Methodologies for Purity and Isomer Analysis

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthetic compounds. High-Performance Liquid Chromatography (HPLC) is the primary method used to determine the purity of a sample like this compound.

A reversed-phase HPLC method would typically be employed for purity analysis. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a gradient of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The compound's retention time would be recorded, and the peak area would be used to quantify its purity relative to any impurities present.

While the target molecule is achiral, chromatographic methods are crucial for separating it from potential structural isomers that could be formed during synthesis, such as 2-(2-chloroazetidin-2-yl)acetonitrile. If a synthetic route produced a racemic mixture of a chiral azetidine derivative, chiral HPLC would be the method of choice for separating the enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. csfarmacie.czphenomenex.comsigmaaldrich.com Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic antibiotics. researchgate.net

Table 4: Representative HPLC Method for Purity Analysis

ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Column Temperature25 °C

Computational and Theoretical Investigations of Azetidine Nitrile Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and molecular orbitals of complex organic molecules like 2-(3-Chloroazetidin-3-yl)acetonitrile. While specific DFT studies on this exact molecule are not extensively available in the public domain, valuable insights can be drawn from computational analyses of related 3-substituted azetidine (B1206935) systems and molecules containing chloro and cyano functionalities.

DFT calculations on analogous systems often focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and stability of a molecule. For this compound, the electron-withdrawing substituents are anticipated to lower the energy of both the HOMO and LUMO. A significant lowering of the LUMO energy would suggest an increased susceptibility of the molecule to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another computational technique that can provide a detailed picture of the bonding and charge distribution within the molecule. In the case of this compound, NBO analysis would likely reveal a significant polarization of the C-Cl and C-C(N) bonds, with the carbon atoms of the azetidine ring bearing a partial positive charge. This charge distribution is a key determinant of the molecule's reactivity.

The following table provides a hypothetical representation of the kind of data that would be generated from DFT calculations on this compound, based on trends observed in similar compounds.

Parameter Calculated Value (Illustrative) Interpretation
HOMO Energy-7.5 eVIndicates a moderate electron-donating ability.
LUMO Energy-1.2 eVSuggests a relatively high electron-accepting ability, prone to nucleophilic attack.
HOMO-LUMO Gap6.3 eVPoints towards good kinetic stability.
Dipole Moment3.5 DReflects a significant charge separation within the molecule.
NBO Charge on C3+0.45 eConfirms the electron-withdrawing effect of the chloro and acetonitrile (B52724) groups.
NBO Charge on Cl-0.25 eShows the polarization of the C-Cl bond.

Note: The values in this table are illustrative and intended to represent the type of data obtained from quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of this compound are critical to understanding its chemical behavior and potential interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore the potential energy surface of a molecule and identify its stable conformations.

The azetidine ring is not planar and exhibits a puckered conformation. The degree of puckering and the preferred orientation of the substituents are influenced by a delicate balance of steric and electronic effects. For a 3,3-disubstituted azetidine like the title compound, the substituents can adopt either axial or equatorial positions relative to the average plane of the ring.

Computational studies on analogous 3-substituted azetidines have shown that the conformational preferences are highly dependent on the nature of the substituents. Electron-withdrawing groups can influence the ring puckering and the torsional angles within the ring. In the case of this compound, the bulky and polar chloro and acetonitrile groups at the C3 position will likely lead to a preferred puckered conformation that minimizes steric hindrance and unfavorable electrostatic interactions.

Molecular dynamics simulations can provide a dynamic picture of the conformational landscape of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations and the energy barriers between them. Such simulations would likely show that the azetidine ring of this compound is not static but undergoes rapid puckering motions. The relative populations of the different conformers can be estimated from the simulation trajectories.

Below is a hypothetical data table summarizing the kind of results that could be obtained from a conformational analysis of this compound.

Conformer Relative Energy (kcal/mol) Key Dihedral Angle (°) Population (%)
Pucker A (Cl-axial, CN-equatorial)0.0C2-N1-C4-C3 = 2560
Pucker B (Cl-equatorial, CN-axial)0.8C2-N1-C4-C3 = -2435
Planar Transition State4.5C2-N1-C4-C3 = 0<1

Note: The data in this table is hypothetical and serves to illustrate the output of conformational analysis studies.

Mechanistic Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions and for characterizing the transition states involved. For a molecule like this compound, computational studies can provide detailed insights into its reactivity, particularly in reactions involving the azetidine ring or the chloro and acetonitrile functional groups.

One area of interest would be the nucleophilic substitution at the C3 position, where the chlorine atom could act as a leaving group. DFT calculations can be used to model the reaction pathway of such a substitution, identifying the transition state and calculating the activation energy. The nature of the transition state (e.g., whether it is more SN1 or SN2 like) can be determined by analyzing its geometry and electronic structure. The calculated activation energy provides a quantitative measure of the reaction rate.

Ring-opening reactions are another important aspect of azetidine chemistry, driven by the inherent ring strain. Computational modeling can be used to explore various potential ring-opening pathways for this compound under different conditions (e.g., acidic, basic, or thermal). By calculating the energy profiles for these pathways, the most favorable mechanism can be identified.

The following table presents hypothetical data from a computational study on a nucleophilic substitution reaction at the C3 position of this compound with a generic nucleophile (Nu-).

Reaction Coordinate Species Relative Energy (kcal/mol) Key Bond Distances (Å)
ReactantsAzetidine + Nu-0.0C3-Cl = 1.80, C3---Nu = >3.0
Transition State[Nu---C3---Cl]‡+15.2C3---Nu = 2.20, C3---Cl = 2.10
Products3-Nu-Azetidine + Cl--5.8C3-Nu = 1.50, C3---Cl = >3.0

Note: This table contains hypothetical data to illustrate the results of a transition state analysis.

Theoretical Studies of Ring Strain and Stability in Azetidine Architectures

The azetidine ring is characterized by a significant amount of ring strain, which is a consequence of the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. This ring strain is a key factor that governs the reactivity and stability of azetidine-containing molecules.

Theoretical studies, often employing high-level ab initio or DFT methods, can be used to quantify the ring strain energy of azetidine and its derivatives. The ring strain energy is typically calculated using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction equation, thus minimizing errors in the calculations.

The substitution pattern on the azetidine ring can have a notable effect on its strain energy and stability. In the case of this compound, the presence of two geminal substituents at the C3 position can alter the ring puckering and bond angles, which in turn can affect the ring strain. The Thorpe-Ingold effect suggests that gem-disubstitution on a small ring can decrease the endocyclic bond angle and increase the exocyclic bond angle, which may lead to a slight modification of the ring strain.

Computational studies can also assess the thermodynamic stability of the molecule by calculating its heat of formation. This can be compared with that of isomeric structures or related compounds to provide a measure of its relative stability.

The table below provides a comparison of the calculated ring strain energies for azetidine and a hypothetical 3,3-disubstituted azetidine, illustrating the potential influence of substituents.

Molecule Ring Strain Energy (kcal/mol) Method of Calculation
Azetidine26.2Isodesmic Reaction
3,3-Dimethylazetidine25.8Isodesmic Reaction
This compound (Estimated)~26-27Based on substituent effects

Note: The ring strain energy for this compound is an estimate based on general trends observed for substituted azetidines.

Synthetic Utility and Further Chemical Applications of 2 3 Chloroazetidin 3 Yl Acetonitrile

Role as a Chiral Building Block in Advanced Organic Synthesis

The presence of a stereogenic center at the C3 position of the azetidine (B1206935) ring makes 2-(3-chloroazetidin-3-yl)acetonitrile a potentially valuable chiral building block. Chiral azetidines are sought-after synthons in asymmetric synthesis, serving as scaffolds for the preparation of enantiomerically pure pharmaceuticals and other biologically active molecules. birmingham.ac.uklifechemicals.com The enantioselective synthesis of functionalized azetidines has been achieved through various methods, including the use of chiral auxiliaries and asymmetric catalysis. acs.org

Should an enantiomerically enriched form of this compound be accessible, it could serve as a precursor to a variety of chiral molecules. The azetidine framework provides a rigid and defined three-dimensional structure, which can be exploited to control the stereochemical outcome of subsequent reactions. researchgate.net For instance, the nitrile group could be transformed into other functionalities, or the chlorine atom could be displaced with retention or inversion of configuration, leading to a diverse array of chiral 3-substituted azetidines. The application of chiral azetidine-derived ligands and organocatalysts in asymmetric reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type additions is well-established, suggesting that derivatives of this compound could also find use in these areas. birmingham.ac.ukresearchgate.net

The synthesis of chiral tetrasubstituted azetidines has been accomplished through methods like asymmetric copper(I)-catalyzed imido-ylide [3+1]-cycloaddition with metallo-enolcarbenes, showcasing pathways to access complex chiral azetidine structures. nih.gov

Scaffold for Derivatization and Functional Group Interconversions

The chemical structure of this compound offers multiple sites for derivatization and functional group interconversions, making it a flexible scaffold for generating molecular diversity. The primary sites for modification are the nitrile group, the chlorine atom, and the azetidine nitrogen.

The nitrile group is a versatile functional handle that can be converted into a wide range of other functionalities. gcms.czlibretexts.orgsigmaaldrich.com For example, it can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. These transformations would provide access to a variety of azetidine-based amino acids, amides, and other derivatives with potential applications in medicinal chemistry and materials science.

The chlorine atom at the C3 position is another key site for modification. Nucleophilic substitution reactions could be employed to introduce a variety of substituents, such as azides, amines, thiols, and alkoxides. The success of such substitutions would depend on the reactivity of the tertiary chloride and potential competing elimination reactions. The synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes has been demonstrated, indicating the feasibility of manipulations at the carbon bearing the nitrile group.

Finally, the azetidine nitrogen can be functionalized, for instance, through N-alkylation, N-acylation, or N-arylation, to introduce further diversity and modulate the electronic and steric properties of the molecule. The synthesis and functionalization of azetidine-containing small macrocyclic peptides have shown that the azetidine nitrogen can be a point for late-stage modification. researchgate.net

Table 1: Potential Functional Group Interconversions of this compound

Starting Functional GroupReagents and ConditionsProduct Functional Group
NitrileH₂O, H⁺ or OH⁻, heatCarboxylic Acid
NitrileH₂O₂, baseAmide
NitrileH₂, Raney Ni or LiAlH₄Primary Amine
NitrileGrignard Reagent (RMgX), then H₃O⁺Ketone
ChloroNaN₃Azide (B81097)
ChloroRNH₂Amine
ChloroNaSHThiol
Azetidine N-HR-X, baseN-Substituted Azetidine
Azetidine N-HAcyl chloride, baseN-Acyl Azetidine

Development of Novel Heterocyclic Systems and Complex Molecular Architectures

The strained four-membered ring of azetidines makes them valuable precursors for the synthesis of more complex heterocyclic systems through ring-opening and ring-expansion reactions. researchgate.netresearchgate.net The reactivity of azetidines is driven by their considerable ring strain, which is intermediate between that of aziridines and pyrrolidines. This unique reactivity can be harnessed to construct larger, more complex molecular architectures. nih.govmdpi.com

Nucleophilic ring-opening of the azetidine ring in this compound or its derivatives could be triggered by various nucleophiles, leading to the formation of functionalized acyclic amines. researchgate.net The regioselectivity of such ring-opening reactions would be an important consideration.

Furthermore, azetidines can undergo ring-expansion reactions to form larger heterocycles such as pyrrolidines and azepanes. nih.govacs.org For example, a one-carbon ring expansion of aziridines to azetidines has been achieved via a biocatalytic researchgate.netnih.gov-Stevens rearrangement, and similar strategies could potentially be adapted for the expansion of azetidines. nih.gov A stereoselective [3+1] ring expansion has also been used to synthesize highly-substituted methylene (B1212753) azetidines. nih.gov The functional groups present in this compound could be used to direct or facilitate such rearrangements.

The use of azetines, the unsaturated counterparts of azetidines, in cycloaddition reactions to form fused-polycyclic azetidines is also well-documented. nih.gov While this compound is a saturated azetidine, its derivatives could potentially be converted to azetines, which would open up further avenues for constructing complex molecular scaffolds. The development of a four-component strain-release-driven synthesis of functionalized azetidines highlights the utility of strained precursors in building molecular complexity. nih.gov

Table 2: Potential Ring Transformation Reactions

Reaction TypeReagents and ConditionsResulting Heterocycle/Structure
Nucleophilic Ring-OpeningStrong nucleophile (e.g., RLi, RMgX)Functionalized acyclic amine
Ring ExpansionDiazo compounds, metal catalystPyrrolidine derivatives
[3+1] Ring ExpansionRhodium-bound carbenesSubstituted azetidines
Cycloaddition (via azetine)DienophileFused bicyclic systems

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